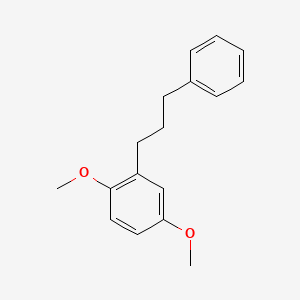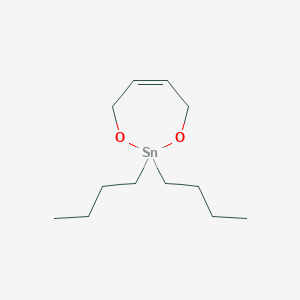
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom within a dioxastannepine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine typically involves the reaction of dibutyltin oxide with a suitable diol. One common method involves the reaction of dibutyltin oxide with 1,4-butanediol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine involves its interaction with molecular targets such as enzymes and receptors. The tin atom within the dioxastannepine ring can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its molecular interactions and effects .
類似化合物との比較
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: A related compound with a similar ring structure but different functional groups.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Another compound with a similar dioxastannepine ring but different substituents.
Uniqueness
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is unique due to its specific ring structure and the presence of the dibutyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
119124-28-6 |
|---|---|
分子式 |
C12H24O2Sn |
分子量 |
319.03 g/mol |
IUPAC名 |
2,2-dibutyl-4,7-dihydro-1,3,2-dioxastannepine |
InChI |
InChI=1S/C4H6O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-2H,3-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
InChIキー |
ZSVJBUOIJROVFT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(OCC=CCO1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
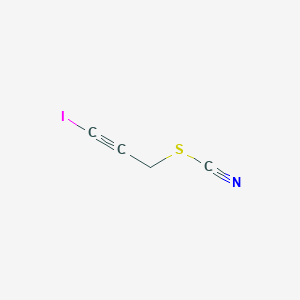


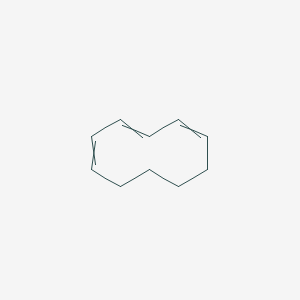
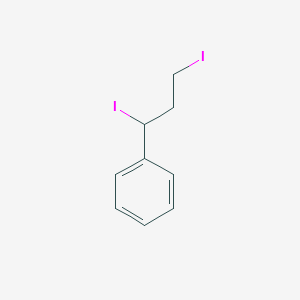
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
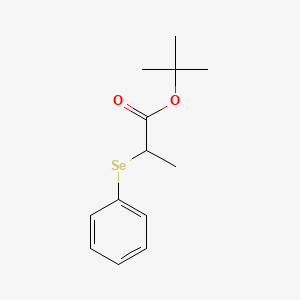
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
